7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoxepine ring system substituted with a chloro group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide: shares structural similarities with other benzoxepine derivatives, such as:
Uniqueness
- The presence of both the chloro group and the 2,6-dimethylphenyl group in this compound contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity, biological activity, or other desirable characteristics compared to similar compounds.
Properties
IUPAC Name |
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-4-3-5-13(2)18(12)21-19(22)14-8-9-23-17-7-6-16(20)11-15(17)10-14/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZKVMLVZPLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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